molecular formula C8H6F3NO3S B1466959 2,4,5-trifluoro-N-(methylsulfonyl)benzamide CAS No. 1354960-61-4

2,4,5-trifluoro-N-(methylsulfonyl)benzamide

Cat. No. B1466959
Key on ui cas rn: 1354960-61-4
M. Wt: 253.2 g/mol
InChI Key: SSOMBRZQPWJWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096500B2

Procedure details

2,4,5-Trifluorobenzoic acid (3.00 g, 17.0 mmol), N-ethyl-N-isopropylpropan-2-amine (8.9 mL, 6.6 g, 51.1 mmol), 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide 50% solution in EtOAc/DMF (12.7 mL, 13.6 g, 42.6 mmol) and methanesulfonamide (3.24 g, 34.1 mmol) were suspended in THF (40 mL) and stirred under a nitrogen atmosphere at reflux for 18 hours. The reaction mixture was cooled, concentrated in vacuo and the residue suspended in water (pH=4). The mixture was acidified to pH=2 with an aqueous solution of potassium hydrogen sulfate (0.5 M). The mixture was extracted with EtOAc (1×100 mL). The organic layer was washed with brine (2×50 mL), dried over sodium sulfate, filtered and evaporated to yield the crude solid. The crude solid was triturated with hexane to yield the title compound as an off-white crystalline solid (3.08 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
EtOAc DMF
Quantity
12.7 mL
Type
reactant
Reaction Step Four
Quantity
3.24 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(N(C(C)C)C(C)C)C.C(P1(=O)OP(=O)(CCC)OP(=O)(CCC)O1)CC.CCOC(C)=O.CN(C=O)C.[CH3:51][S:52]([NH2:55])(=[O:54])=[O:53]>C1COCC1>[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([NH:55][S:52]([CH3:51])(=[O:54])=[O:53])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)F
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(CCC)=O)(CCC)=O)=O
Step Four
Name
EtOAc DMF
Quantity
12.7 mL
Type
reactant
Smiles
CCOC(=O)C.CN(C)C=O
Step Five
Name
Quantity
3.24 g
Type
reactant
Smiles
CS(=O)(=O)N
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (1×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield the crude solid
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NS(=O)(=O)C)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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